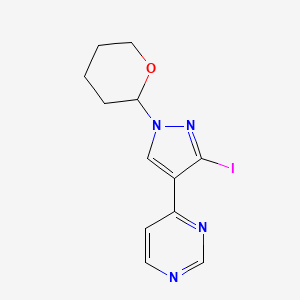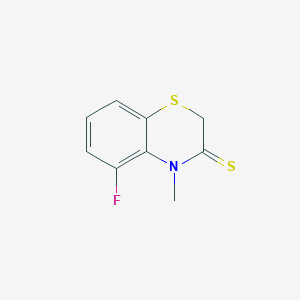
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol is a triacylglycerol, a type of lipid molecule composed of glycerol esterified with three fatty acids. This compound is of interest due to its unique combination of fatty acids: oleic acid, caproic acid, and palmitic acid. Triacylglycerols are important in various biological processes and have applications in food, pharmaceuticals, and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods. One common approach is to use immobilized lipase enzymes to catalyze the esterification reaction under mild conditions, which helps in achieving high specificity and yield .
Industrial Production Methods
Industrial production of this compound can involve large-scale enzymatic processes, where glycerol and fatty acids are reacted in the presence of lipase enzymes. The reaction conditions are optimized to ensure high conversion rates and purity of the final product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in the triacylglycerol can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction can be catalyzed by metal ions or enzymes.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Enzymes like lipases can also be used.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are commonly used under mild temperatures and pressures.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (oleic acid, caproic acid, palmitic acid) and glycerol.
Transesterification: New triacylglycerols with different fatty acid compositions.
科学的研究の応用
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and food products for its emollient and stabilizing properties
作用機序
The mechanism of action of 1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. The compound can also serve as a substrate for lipases, leading to the release of free fatty acids that participate in metabolic pathways .
類似化合物との比較
Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid and palmitic acid at different positions.
1-Oleoyl-2-palmitoyl-rac-glycerol: Lacks the caproic acid component .
Uniqueness
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of caproic acid, a short-chain fatty acid, can influence the compound’s solubility and reactivity compared to other triacylglycerols with longer-chain fatty acids .
特性
分子式 |
C43H80O6 |
|---|---|
分子量 |
693.1 g/mol |
IUPAC名 |
(3-hexadecanoyloxy-2-hexanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-25-27-29-31-34-36-42(45)48-39-40(49-43(46)37-32-9-6-3)38-47-41(44)35-33-30-28-26-24-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
InChIキー |
LHWZYJOJSRETBH-MRCUWXFGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



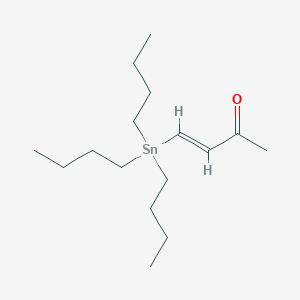
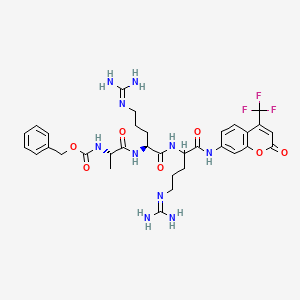
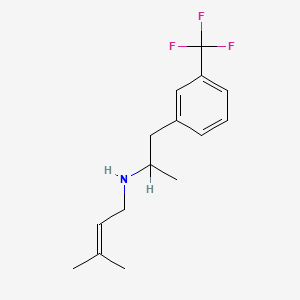
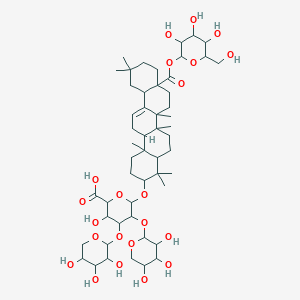
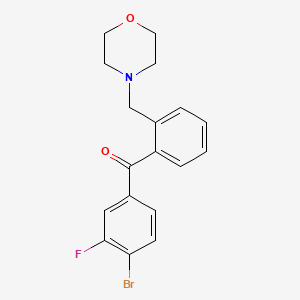
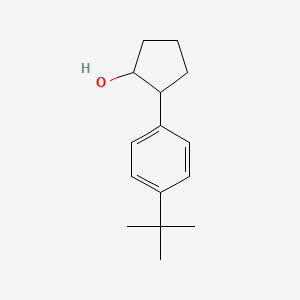
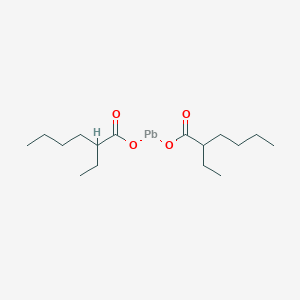
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
